molecular formula C6H13ClN2O B1531551 5-Amino-6-methylpiperidin-2-one hydrochloride CAS No. 2098107-90-3

5-Amino-6-methylpiperidin-2-one hydrochloride

Cat. No.: B1531551
CAS No.: 2098107-90-3
M. Wt: 164.63 g/mol
InChI Key: RZOMFCWJUIDGSJ-UHFFFAOYSA-N
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Description

5-Amino-6-methylpiperidin-2-one hydrochloride is a chemical compound belonging to the piperidine derivatives family. It is characterized by its molecular structure, which includes an amino group, a methyl group, and a piperidin-2-one ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpiperidin-2-one hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 6-methylpiperidin-2-one and ammonia.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-nitro-6-methylpiperidin-2-one.

  • Reduction: Formation of 5-amino-6-methylpiperidin-2-one.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

5-Amino-6-methylpiperidin-2-one hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 5-Amino-6-methylpiperidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Amino-6-methylpiperidin-2-one hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives such as piperidine, N-methylpiperidine, and 2-aminopiperidine.

  • Uniqueness: The presence of the amino group at the 5-position and the methyl group at the 6-position distinguishes this compound from other piperidine derivatives.

Properties

IUPAC Name

5-amino-6-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-4-5(7)2-3-6(9)8-4;/h4-5H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOMFCWJUIDGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-methylpiperidin-2-one hydrochloride
Reactant of Route 2
5-Amino-6-methylpiperidin-2-one hydrochloride
Reactant of Route 3
5-Amino-6-methylpiperidin-2-one hydrochloride
Reactant of Route 4
5-Amino-6-methylpiperidin-2-one hydrochloride
Reactant of Route 5
5-Amino-6-methylpiperidin-2-one hydrochloride
Reactant of Route 6
5-Amino-6-methylpiperidin-2-one hydrochloride

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